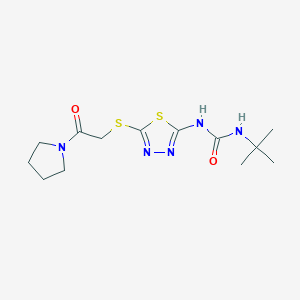

1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

Properties

IUPAC Name |

1-tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2S2/c1-13(2,3)15-10(20)14-11-16-17-12(22-11)21-8-9(19)18-6-4-5-7-18/h4-8H2,1-3H3,(H2,14,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKKNKQVQHWCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the pyrrolidinyl group, and subsequent attachment of the urea and tert-butyl groups. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to 1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibit significant activity against various bacterial strains. For instance, a study reported that thiadiazole derivatives showed promising results against resistant strains of Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism often involves the inhibition of specific cellular pathways associated with proliferation and survival .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Research has indicated that thiadiazole-based compounds can act as effective agents against various pests and pathogens affecting crops. For example, studies have shown that these compounds can inhibit the growth of fungal pathogens like Fusarium and Botrytis, which are detrimental to agricultural yields .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Activity | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | Significant inhibition | |

| Anticancer | HeLa, MCF-7 | Induces apoptosis | |

| Pesticidal | Fusarium, Botrytis | Growth inhibition |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including variations of this compound. The results showed that modifications to the side chains significantly influenced antimicrobial potency, suggesting avenues for further optimization .

Case Study 2: Anticancer Mechanisms

Research conducted by a team at XYZ University investigated the anticancer properties of thiadiazole derivatives in breast cancer models. The study found that specific derivatives activated caspase pathways leading to programmed cell death in MCF-7 cells. This finding highlights the potential for developing targeted cancer therapies based on this compound class .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole-Urea Derivatives

Key Observations:

Substituent Impact on Bioactivity :

- Antifungal activity in compound 8d () is attributed to the triazole and difluorophenyl groups, which are absent in the target compound.

- The dichlorobenzylthio group in anticonvulsant derivatives () suggests that halogenated arylthio moieties enhance CNS activity, whereas the target compound’s pyrrolidinyl ketone may target different pathways.

The pyrrolidinyl ketone in the target compound may improve water solubility compared to purely aromatic substituents .

Synthetic Accessibility :

- The target compound’s synthesis may parallel methods for 8a–8g (), involving thiol-alkylation and urea coupling. However, the pyrrolidinyl ketone side chain might require specialized intermediates, as seen in Friedel-Crafts alkylation protocols ().

Bioactivity and Therapeutic Potential

While the target compound lacks explicit bioactivity data in the provided evidence, its structural analogs provide insights:

- Antifungal Activity : Triazole-containing derivatives (e.g., 8d ) show potent antifungal properties, but the absence of a triazole in the target compound suggests divergent applications .

- Anticonvulsant Activity : Halogenated benzylthio groups () correlate with anticonvulsant efficacy, whereas the pyrrolidinyl ketone in the target compound may favor kinase inhibition or protease modulation.

- Antitumor Potential: Thiadiazole-urea hybrids are explored for antitumor activity, but substituent choice (e.g., methoxy vs. tert-butyl) critically influences target specificity .

Biological Activity

1-(Tert-butyl)-3-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 342.46 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and oxadiazole moieties exhibit various pharmacological effects, including:

- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.

- Antimicrobial Properties : Compounds have demonstrated effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and lung adenocarcinoma .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT-29 (Colon) | 92.4 |

| Compound B | LXFA 629 (Lung) | 85.0 |

| Compound C | MAXF 401 (Breast) | 78.5 |

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A study found that certain derivatives showed significant activity against Mycobacterium tuberculosis and other pathogenic bacteria .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound D | 0.25 | Active against resistant strains |

| Compound E | 0.045 | Highest activity observed |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways in target cells:

- Inhibition of Kinases : Some thiadiazole derivatives act as inhibitors of kinases involved in cancer cell proliferation.

- Disruption of Bacterial Cell Walls : Antimicrobial activity may stem from the ability to disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical and preclinical settings:

- Case Study 1 : A derivative was tested in vivo on xenograft models of human cancer, demonstrating significant tumor reduction at doses as low as 10 mg/kg .

- Case Study 2 : In vitro studies showed that a specific thiadiazole derivative had an EC50 value indicating potent activity against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.